9-Iminofluorene

Organic Semiconductors Molecular Electronics HOMO-LUMO Tuning

9-Iminofluorene (CAS 4440-33-9), a polycyclic aromatic hydrocarbon with a C=N imine bond at the 9-position, is a core building block in organic semiconductors and synthetic chemistry. Unlike its common analogs fluorenone (C=O) or fluorene (CH2), the imine nitrogen serves as a unique electron-accepting site for tuning frontier molecular orbitals and provides a handle for functionalization to create extended π-conjugated systems.

Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
CAS No. 4440-33-9
Cat. No. B1616678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Iminofluorene
CAS4440-33-9
Molecular FormulaC13H9N
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=N
InChIInChI=1S/C13H9N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H
InChIKeyQVJLOUKVQGQPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Iminofluorene (CAS 4440-33-9): A Foundational Fluorenylidene Scaffold for Advanced Material Science and Synthetic Chemistry


9-Iminofluorene (CAS 4440-33-9), a polycyclic aromatic hydrocarbon with a C=N imine bond at the 9-position, is a core building block in organic semiconductors and synthetic chemistry . Unlike its common analogs fluorenone (C=O) or fluorene (CH2), the imine nitrogen serves as a unique electron-accepting site for tuning frontier molecular orbitals and provides a handle for functionalization to create extended π-conjugated systems [1]. Its key physical properties include a density of 1.17 g/cm³, a boiling point of 313.4 °C, and a partition coefficient (LogP) of 3.18 .

Critical Differentiators of 9-Iminofluorene (CAS 4440-33-9): Why Fluorenone or Fluorene Cannot Be Substituted in Key Applications


Procurement decisions for fluorene-based building blocks cannot be based solely on the fluorene core. The functional group at the 9-position dictates the material‘s electronic and chemical properties. Substituting 9-iminofluorene with the more common and readily available 9-fluorenone (C=O) will fundamentally alter the compound’s electron affinity and reactivity . The imine nitrogen introduces a different electronic structure, enabling synthetic pathways unavailable to the ketone, such as the formation of stable N-metal complexes and specific types of cycloadditions [1]. This functional specificity means that a seemingly minor substitution will lead to a different HOMO-LUMO gap and a failure to achieve the desired optoelectronic or chemical outcome [2].

Quantitative Differentiation of 9-Iminofluorene (4440-33-9) from Analogs: Evidence for Strategic Sourcing


Electronic Structure: Frontier Orbital Tuning via 9-Ylidene Bond Variation

A comparative study of 9-fluorenylidene scaffolds demonstrated that modifying the heteroatom at the 9-ylidene bond directly tunes the HOMO-LUMO gap. This study provided the first spectroscopically and crystallographically measured comparison of 9-fluorenones, 9-fluorenylidenes, and 9-fluorenimine derivatives . The results confirm that 9-iminofluorene provides a distinct electronic profile compared to its ketone analog.

Organic Semiconductors Molecular Electronics HOMO-LUMO Tuning

Organic Photovoltaics: Photovoltaic Performance of N-(Aryl)-9H-fluoren-9-imine Based Polymers

A 2016 study reported the first use of N-(aryl)−9H-fluoren-9-imine as a building block to construct conjugated polymers for organic photovoltaics (OPVs) [1]. The incorporation of the imine chain bridge creates an extended π-conjugation system and a highly rigid coplanar backbone, differentiating it from polymers based on standard fluorene or fluorenone units.

Organic Photovoltaics Polymer Solar Cells Donor-Acceptor Polymers

Chemical Reactivity: High-Yield, One-Step Synthetic Protocol for 9-Iminofluorene

A 2023 publication detailed a novel protocol for the one-step synthesis of 9-iminofluorene in quantitative yield using adapted Vilsmeier conditions [1]. This method represents a significant improvement over traditional routes, which often require harsh conditions (e.g., high-pressure ammonia atmosphere) and provide moderate yields.

Synthetic Methodology Building Block Synthesis Vilsmeier Reaction

Spectroscopic Fingerprint: High-Precision Rotational and Quadrupole Coupling Constants

A 2025 study provided the first broadband rotational spectroscopy measurements for 9-iminofluorene and benzophenone imine in the 6-18 GHz band, establishing a unique spectral fingerprint for analytical identification and astronomical searches [1].

Astrochemistry Spectroscopic Databases Analytical Standards

High-Impact Application Scenarios for 9-Iminofluorene (4440-33-9) Based on Quantitative Evidence


Design of Narrow Bandgap Donor-Acceptor Polymers for Organic Photovoltaics

Researchers developing new donor polymers for OPVs can leverage N-(aryl)−9H-fluoren-9-imine as a unique building block. Its ability to form an extended π-conjugation system and rigid coplanar backbone through the imine bridge, as demonstrated in 2016, allows for the synthesis of polymers with broad absorption (350-800 nm) and an optical bandgap of ~1.55 eV [1]. This specific structural motif provides a distinct alternative to standard fluorene-based donors.

Precise HOMO-LUMO Engineering in Organic Semiconductor Materials

Material scientists aiming to fine-tune the electronic properties of organic semiconductors should select 9-iminofluorene over other 9-fluorenylidene derivatives. The 2013 structure-effect study confirmed that the imine nitrogen at the 9-ylidene bond offers a distinct electronic profile compared to the ketone oxygen, enabling specific adjustments to HOMO and LUMO energy levels [1]. This is crucial for optimizing charge injection and transport in devices like OLEDs and OFETs.

Cost-Efficient and Scalable Synthesis of 9-Iminofluorene Building Blocks

For process chemists and procurement managers, the 2023 report of a one-step synthesis of 9-iminofluorene in quantitative yield under adapted Vilsmeier conditions is of critical importance [1]. This method eliminates the need for high-pressure equipment and long reaction times, directly translating to lower manufacturing costs and a more reliable supply chain for this specialized intermediate.

Analytical Standard for Environmental and Astrophysical Monitoring

Analytical laboratories can utilize the newly established broadband rotational spectroscopic constants (6-18 GHz) for 9-iminofluorene as a definitive reference standard [1]. These precise measurements enable the unambiguous detection and quantification of this specific N-containing PAH in complex mixtures, supporting environmental monitoring programs and the identification of potential interstellar molecules.

Quote Request

Request a Quote for 9-Iminofluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.